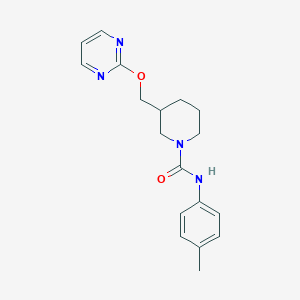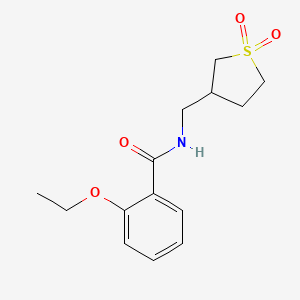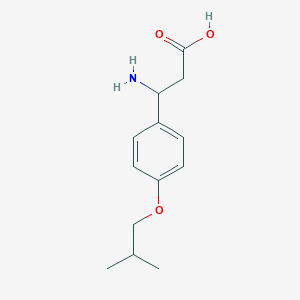![molecular formula C10H10N4O4S2 B2600548 2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid CAS No. 294853-56-8](/img/structure/B2600548.png)
2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid” is a complex organic molecule. It has been found to exhibit favorable pharmacokinetic profiles in a number of preclinical species and potent anti-inflammatory activity in several animal models of pain/inflammation .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C10H10N4O4S2 . It contains several functional groups, including an isoxazole ring, a thiadiazole ring, and a carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 314.33 . Other properties such as solubility, melting point, and boiling point are not directly mentioned in the available literature.Aplicaciones Científicas De Investigación
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to inhibit the growth of various bacteria and fungi. Researchers are exploring its efficacy against resistant strains, making it a promising candidate for new antibiotics .
Anti-inflammatory Drugs
The compound’s ability to modulate inflammatory pathways has been studied extensively. It can reduce inflammation by inhibiting specific enzymes and cytokines involved in the inflammatory response. This makes it a potential candidate for developing new anti-inflammatory medications .
Cancer Therapeutics
Research has indicated that this compound may have anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. Studies are ongoing to determine its effectiveness against various types of cancer, including breast and lung cancer .
Neuroprotective Agents
The compound has been investigated for its neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential therapeutic agent for these conditions .
Antioxidant Properties
This compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is implicated in many chronic diseases. Researchers are exploring its use in preventing or treating conditions like cardiovascular diseases and diabetes .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes. This property is useful in developing drugs for diseases where enzyme activity is dysregulated, such as certain metabolic disorders. Its specificity and potency make it a valuable tool in enzyme-related research.
These applications highlight the versatility and potential of 2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
ChemicalBook ChemicalBook ChemicalBook ChemicalBook ChemicalBook : ChemicalBook
Direcciones Futuras
The future directions for research on this compound could include further investigation of its pharmacokinetic properties and anti-inflammatory activity, as well as exploration of its potential applications in the treatment of pain and inflammation . Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its synthesis process .
Mecanismo De Acción
Target of action
Isoxazole derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the primary targets of this compound.
Biochemical pathways
The affected pathways would depend on the specific targets of “2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid”. Isoxazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
2-[[5-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4S2/c1-4-7(5(2)18-14-4)8(17)11-9-12-13-10(20-9)19-3-6(15)16/h3H2,1-2H3,(H,15,16)(H,11,12,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWRARWYLOWPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NN=C(S2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2600465.png)
![N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2600466.png)
![Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2600467.png)
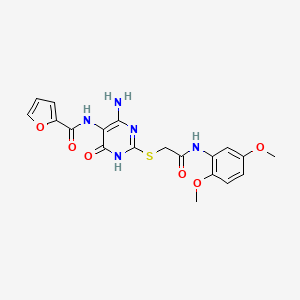
![N-(oxolan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2600470.png)
![4-[(3-Butoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B2600471.png)
![4-butoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2600472.png)
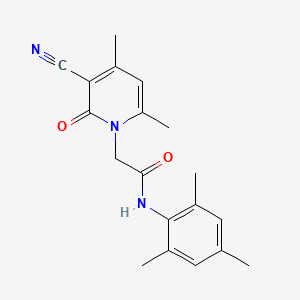
![N-cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2600477.png)
